1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one
Overview
Description
1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one” is a complex organic molecule. Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and their structures confirmed by 1h-nmr, ir, and ms . These compounds have shown potential as fungicides against B. cinerea .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of fipronil and its derivatives . Fipronil is a phenyl pyrazole containing six fluorine and two chlorine atoms and a cyano substituent .
Pharmacokinetics
The molecular weight of a similar compound, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile, is 437148 , which could potentially influence its bioavailability.
Result of Action
A compound with a similar structure, ethiprole, has shown to be a broad-spectrum insecticide effective at low application rates against various pests .
Action Environment
Ethiprole, a compound with a similar structure, has shown very low acute and subchronic toxicity to birds, low acute toxicity to fish, low acute and chronic toxicity to daphnia, and high acute toxicity to mysid shrimp .
Properties
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c1-11(2)6-17(10(11)18)9-4-3-7(5-8(9)16)12(13,14)15/h3-5H,6,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHUOQNFOYBVAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=C(C=C2)C(F)(F)F)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172843 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861881-17-6 | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861881-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethyl-2-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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